

# N-deacetyl-N-formylcolchicine impurity analysis colchicine compositions

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## Compound Focus: N-deacetyl-N-formylcolchicine

CAS No.: 7411-12-3

Cat. No.: S580066

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## Frequently Asked Questions (FAQs)

- **What is Colchicine Impurity A?** Colchicine Impurity A is formally known as **N-deacetyl-N-formylcolchicine** [1] [2]. It is a recognized impurity in colchicine active pharmaceutical ingredient (API) and is listed as a specified impurity in the European Pharmacopoeia [3].
- **What are the specifications for impurities in colchicine compositions?** Pharmaceutical-grade colchicine compositions are required to have tightly controlled impurity levels. "Ultrapure" specifications, as disclosed in patent literature, often call for no more than **2.0% to 3.0% total impurities** [4].
- **Why is monitoring Colchicine Impurity A critical?** Monitoring this impurity is a key part of quality control (QC) and stability testing. Its presence and concentration can indicate the extent of degradation or specific reaction byproducts formed during the synthesis or storage of colchicine, which is essential for ensuring product safety and efficacy [1] [4] [3].
- **What is the primary analytical technique for quantifying colchicine and its impurities?** **Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection** is the standard and widely validated technique for separating and quantifying colchicine and its related substances, including **N-deacetyl-N-formylcolchicine** [5].

- **How is colchicine extracted from plant material for analysis? Ultrasound-Assisted Extraction (UAE)** is an efficient, modern technique. Optimal extraction from *Colchicum autumnale* bulbs can be achieved using diluted hydrochloric acid as the solvent with controlled ultrasonication power, time, and temperature [5].

## Technical Data Summary

For quick reference, here are the key chemical and analytical parameters for colchicine and its Impurity A.

**Table 1: Chemical Identity of Colchicine and Key Impurity**

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Chemical Name
Colchicine	64-86-8 [1] [6]	C <sub>22</sub> H <sub>25</sub> NO <sub>6</sub> [1] [6]	399.44 [1] [6]	(S)-N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide

| **Impurity A (N-deacetyl-N-formylcolchicine)** | 7411-12-3 [1] [2] | C<sub>21</sub>H<sub>23</sub>NO<sub>6</sub> [1] [2] | 385.41 [1] [2] | N-[(7S)-5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]formamide |

**Table 2: Validated HPLC-UV Method Parameters for Colchicine Analysis [5]**

Parameter	Specification
Analytical Technique	Reversed-Phase HPLC with UV Detection
Column	ACE 5 C-18 (250 mm × 4.6 mm, 5 μm)
Mobile Phase	Mixture of Potassium Dihydrogen Phosphate (6.8 g/L) and Methanol (45:53 v/v), pH adjusted to 5.5
Flow Rate	1.0 mL/min

Parameter	Specification
Column Temperature	30 °C
Detection Wavelength	254 nm
Injection Volume	20 µL
Retention Time (Colchicine)	~9.48 min
Linearity Range	100 - 500 µg/mL ( $R^2 = 0.9996$ )
LOD / LOQ	3.37 µg/mL / 7.74 µg/mL

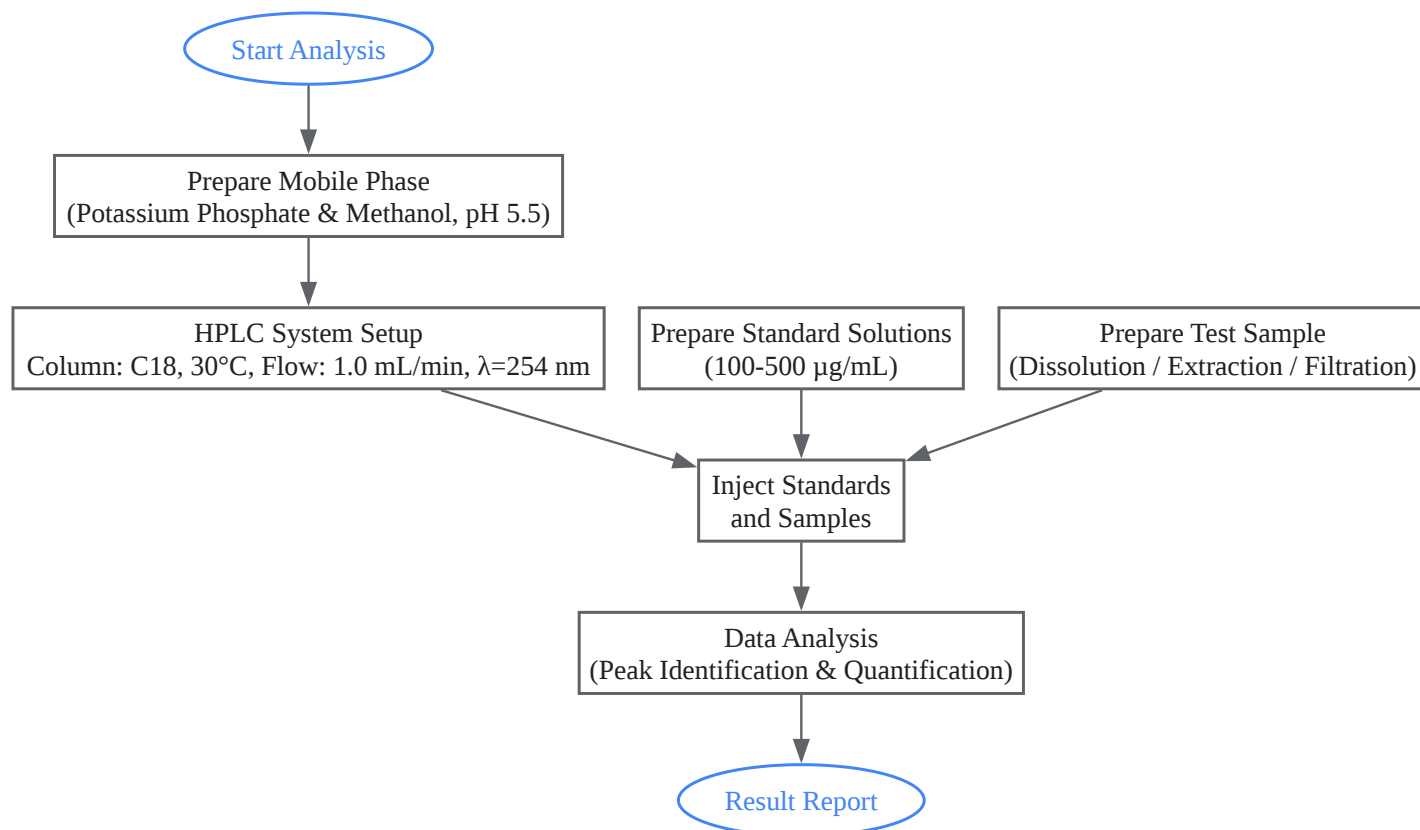
## Detailed Experimental Protocols

### Protocol 1: HPLC-UV Analysis of Colchicine and Impurity A

This method is suitable for the quantitative determination of colchicine and the identification and quantification of **N-deacetyl-N-formylcolchicine** (Impurity A) in API or finished compositions [5].

- **Mobile Phase Preparation:** Mix 450 mL of a 6.8 g/L potassium dihydrogen phosphate solution with 530 mL of HPLC-grade methanol. Allow the mixture to cool to room temperature, then make up to 1000 mL with methanol. Adjust the pH to **5.5** using dilute phosphoric acid. Filter the entire solution through a 0.45 µm membrane filter and degas before use.
- **Standard Solution Preparation:** Prepare a stock solution of colchicine reference standard at a concentration of 1000 µg/mL in an appropriate solvent (e.g., water or mobile phase). Dilute this stock to prepare calibration standards in the range of **100 to 500 µg/mL** [5].
- **Test Sample Preparation:** For API, dissolve an accurately weighed quantity in the mobile phase or a compatible solvent to obtain a concentration within the linearity range. For solid dosage forms, extract a powdered and homogenized sample using a suitable solvent like **0.1 M hydrochloric acid** with sonication, then filter through a 0.45 µm syringe filter [5].
- **System Suitability & Analysis:** Inject the standards and samples following the chromatographic conditions in Table 2. The system is suitable if the correlation coefficient of the calibration curve is  $\geq 0.999$ , and the peak asymmetry is within specified limits. Identify Impurity A by comparing its retention time with that of a known reference standard.

The workflow for this analytical method can be visualized as follows:



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## Protocol 2: Ultrasound-Assisted Extraction (UAE) of Colchicine

This optimized protocol is for extracting colchicine from plant material like *Colchicum autumnale* bulbs prior to analysis [5].

- **Sample Preparation:** Dry plant bulbs at 80°C and grind them to a particle size of 80-100 mesh.
- **Extraction Solvent:** Use **0.1 M Hydrochloric Acid (HCl)**.
- **Optimized UAE Parameters:**

- **Ultrasound Power:** 600 W
- **Extraction Time:** 42 minutes
- **Extraction Temperature:** 64 °C
- **Liquid-to-Solid Ratio:** 30 mL of solvent per 1 g of dried sample [5]
- **Procedure:** Precisely weigh 1.0 g of dried powder into a round-bottom flask. Add 30 mL of 0.1 M HCl. Place the flask in an ultrasonic bath and perform extraction at the optimized parameters. After extraction, filter the mixture first through filter paper and then through a **0.45 µm membrane filter** before HPLC analysis.

## Troubleshooting Common Experimental Issues

- **Poor Chromatographic Peak Shape (Tailing/Broadening):**
  - **Cause:** Column degradation, incorrect mobile phase pH, or strong solvent-sample interaction.
  - **Solution:** Ensure the mobile phase pH is accurately adjusted to **5.5**. Use a freshly prepared mobile phase. If the problem persists, consider re-conditioning or replacing the HPLC column.
- **Low Recovery during Extraction:**
  - **Cause:** Inefficient transfer of analyte from the sample matrix.
  - **Solution:** Strictly adhere to the optimized UAE parameters (power, time, temperature). Verify the particle size of the plant material is fine enough (80-100 mesh) to ensure complete extraction [5].
- **Inconsistent HPLC Results:**
  - **Cause:** Fluctuations in room temperature affecting the column, or minor changes in mobile phase composition.
  - **Solution:** Maintain a stable column temperature at **30°C** using the column oven. Precisely measure mobile phase components and ensure consistent flow rate.

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## References

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